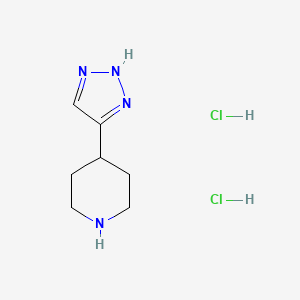

4-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride

Description

Propriétés

IUPAC Name |

4-(2H-triazol-4-yl)piperidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.2ClH/c1-3-8-4-2-6(1)7-5-9-11-10-7;;/h5-6,8H,1-4H2,(H,9,10,11);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIFWAOWHSLZDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NNN=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803606-20-3 | |

| Record name | 4-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride typically involves the reaction of piperidine with azides under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This reaction is commonly known as the “click” reaction. The process involves the following steps:

Formation of azide: The azide precursor is synthesized from the corresponding amine.

Cycloaddition: The azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.

Purification: The product is purified through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistency and efficiency in production.

Analyse Des Réactions Chimiques

Types of Reactions

4-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the triazole ring or the piperidine moiety.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or piperidine rings.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that compounds containing the triazole scaffold exhibit notable antimicrobial properties. The compound has been evaluated against various pathogens:

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate to high activity |

| Escherichia coli | Significant inhibition |

| Candida albicans | Effective antifungal activity |

| Pseudomonas aeruginosa | Variable activity |

In a study by , derivatives of 4-(1H-1,2,3-triazol-1-yl)piperidine demonstrated promising antibacterial activity against both quinolone-susceptible and multidrug-resistant strains.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves:

- Upregulation of pro-apoptotic proteins.

- Downregulation of anti-apoptotic factors.

In a specific case study involving the MCF-7 cell line:

- Treatment : Cells were treated with varying concentrations of the compound.

- Findings : Increased levels of caspase-3 cleavage were observed, indicating activation of apoptosis pathways.

Structure-Activity Relationship (SAR)

The biological activities of 4-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride are influenced by its structural components. Modifications to either the piperidine or triazole portions can enhance or diminish activity. For instance:

- Substituents on the triazole ring significantly impact binding affinity to target enzymes involved in microbial growth and cancer cell proliferation.

Therapeutic Applications

Given its diverse biological activities, this compound is being explored for potential therapeutic applications:

- Antimicrobial Agents : Its effectiveness against various bacteria and fungi positions it as a candidate for developing new antimicrobial therapies.

- Cancer Treatment : The ability to induce apoptosis in cancer cells suggests potential use in oncology as an adjunct therapy.

- Inflammation Modulation : The interaction with specific receptors involved in inflammatory pathways may also offer therapeutic avenues in treating inflammatory diseases.

Mécanisme D'action

The mechanism of action of 4-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and distinctions from 4-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride:

Key Comparative Insights :

Triazole Isomerism : Unlike the 1,2,3-triazole in the parent compound, analogs like 3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride (1,2,4-triazole isomer) exhibit distinct electronic profiles. The 1,2,3-triazole’s stronger dipole moment enhances interactions with polar binding pockets .

Heterocycle Replacement (e.g., pyrazole): Pyrazole-containing analogs (e.g., 4-(4-methyl-1H-pyrazol-3-yl)piperidine hydrochloride) lack the triazole’s third nitrogen, diminishing metal-coordination capacity but offering alternative π-π stacking interactions .

Salt Form: Dihydrochloride salts (e.g., parent compound) generally exhibit higher solubility in aqueous media compared to mono-hydrochloride derivatives (e.g., 2702587-75-3) .

Activité Biologique

4-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential applications in various fields.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a triazole moiety, which plays a crucial role in its biological activity. The dihydrochloride salt form enhances its solubility in aqueous environments, facilitating its use in biological assays.

The primary target of 4-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride is SIRT3 , a member of the sirtuin family of proteins. This compound acts as a selective inhibitor of SIRT3, influencing various cellular processes such as oxidative stress response and mitochondrial function. In HepG2 cells, it has been shown to reduce the expression and activity of superoxide dismutase 2 (SOD2), a critical enzyme in the defense against oxidative stress .

Antibacterial Activity

Research indicates that derivatives of 4-(1H-1,2,3-triazol-4-yl)piperidine exhibit significant antibacterial properties. For instance, fluoroquinolone derivatives incorporating this triazole moiety have demonstrated comparable antibacterial activity against both quinolone-susceptible and multidrug-resistant strains of bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Antifungal Effects

The triazole core is well-known for its antifungal properties. Compounds containing this structure have been reported to possess potent antifungal effects against various fungal pathogens. The mechanism often involves inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity .

Antiviral Activity

There is emerging evidence that triazole-containing compounds exhibit antiviral properties. For example, certain derivatives have shown effectiveness against viruses such as herpes simplex virus (HSV) and vesicular stomatitis virus (VSV). These compounds may interfere with viral replication mechanisms or enhance host immune responses .

Pharmacokinetics

The pharmacokinetic profile of 4-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride suggests good solubility in solvents like DMSO and ethanol. In vitro studies indicate favorable absorption characteristics that could translate into effective bioavailability in vivo.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on SIRT3 Inhibition : A study demonstrated that 4-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride can inhibit SIRT3 activity in HepG2 cells exposed to cadmium, leading to decreased SOD2 expression and altered cellular responses to oxidative stress.

- Antibacterial Evaluation : A series of fluoroquinolone derivatives synthesized with the triazole moiety were evaluated for their antibacterial efficacy. One derivative exhibited significant activity against both susceptible and resistant strains compared to standard antibiotics like ciprofloxacin .

Data Table: Summary of Biological Activities

Q & A

Q. Basic

- NMR Spectroscopy : and NMR to confirm the triazole (δ 7.8–8.2 ppm) and piperidine (δ 2.5–3.5 ppm) moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 239.14) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced

Contradictions often arise from:

- Experimental Variability : Differences in microbial strains (e.g., S. aureus ATCC vs. clinical isolates) or assay protocols (e.g., broth microdilution vs. disk diffusion) .

- Compound Stability : Degradation under improper storage (e.g., humidity >60% reduces efficacy). Validate stability via accelerated aging studies (40°C/75% RH for 4 weeks) .

- Statistical Analysis : Use multivariate regression to isolate variables (e.g., inoculum size, incubation time) impacting MIC values .

What computational methods predict the compound’s interaction with biological targets?

Q. Advanced

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to bacterial enzymes (e.g., dihydrofolate reductase) .

- MD Simulations : GROMACS for assessing binding stability (≥50 ns simulations) .

- QSAR Models : Utilize descriptors like logP and topological polar surface area (TPSA) to correlate structure with antimicrobial activity .

What primary biological activities have been reported, and what models were used?

Q. Basic

- Antimicrobial Activity : Demonstrated against S. aureus (15 mm inhibition zone) and E. coli (12 mm) via agar diffusion assays .

- Cytotoxicity Screening : IC values in cancer cell lines (e.g., MCF-7) using MTT assays .

- In Vitro Models : HepG2 cells for metabolic stability studies (t = 2.5 hours) .

How does pH and temperature affect the compound’s stability during storage?

Q. Advanced

- pH Stability : Degrades rapidly at pH >8 (hydrolysis of triazole ring). Store in acidic buffers (pH 4–6) .

- Thermal Stability : Stable at 25°C for 6 months; degradation accelerates at 40°C (15% loss in 1 month). Use desiccants to prevent hydrate formation .

- Light Sensitivity : Protect from UV exposure to avoid photodegradation (amber glass recommended) .

What safety precautions are critical when handling this compound?

Q. Basic

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye irritation (H315/H319 hazards) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

How can derivatives be designed to enhance pharmacological profiles?

Q. Advanced

- Bioisosteric Replacement : Substitute triazole with tetrazole to improve metabolic stability .

- Piperidine Modifications : Introduce methyl groups at C4 to enhance blood-brain barrier penetration (logP optimization) .

- Toxicity Mitigation : Replace chloride counterions with citrate to reduce renal toxicity .

How do the triazole and piperidine moieties influence reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.